2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a tetrahydronaphthalene core
Mechanism of Action
In terms of pharmacokinetics, the properties of a compound such as its absorption, distribution, metabolism, and excretion (ADME) can be influenced by many factors, including its chemical structure, the presence of functional groups, and its physical properties such as solubility and stability .
The action environment of a compound can also influence its efficacy and stability. For example, factors such as pH, temperature, and the presence of other molecules can affect how a compound behaves .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps. One common approach is to start with the appropriate naphthalene derivative, which is then subjected to fluorination to introduce the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrahydronaphthalene core or other functional groups.
Substitution: The fluorine atom and Boc-protected amine can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying biological processes and interactions, especially those involving fluorinated compounds.
Medicine: Its potential as a building block for drug development is significant, given the importance of fluorine in enhancing the pharmacokinetic properties of drugs.
Comparison with Similar Compounds
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
6-Fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Does not have the Boc-protected amine, limiting its use in peptide synthesis and other applications requiring amine protection.
2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: The free amine can be more reactive but less stable compared to the Boc-protected version.
Uniqueness
The combination of the Boc-protected amine and the fluorine atom in 2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid makes it unique. This dual functionality allows for selective deprotection and further functionalization, providing a versatile platform for synthetic and medicinal chemistry .
Properties
IUPAC Name |
6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-16(13(19)20)7-6-10-8-12(17)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPFJKVDNRZFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=C(C1)C=CC(=C2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90722946 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90722946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-13-5 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90722946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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